molecular formula C14H19N5O2 B1670927 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine CAS No. 60547-97-9

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

Cat. No.: B1670927
CAS No.: 60547-97-9
M. Wt: 289.33 g/mol
InChI Key: APKHJGDGWQDBGM-UHFFFAOYSA-N
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Description

AMINODIMETHOXYQUINAZOLINYLPIPERAZINE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline ringThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like α-amylase by binding to the active site and preventing substrate access . In cancer research, it may act by interfering with cell signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Properties

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHJGDGWQDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209293
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-97-9
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Piperazine hydrobromide (168.0 g., 1.006 mole) was added to a suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (241.0 g., 1.006 mole) in 2-methoxyethanol (3.6 l.) and the mixture was stirred at reflux for 1.25 hours. The precipitate was separated by filtration, washed with hot 2-methoxyethanol and dried. The material then was added to a stirred solution of sodium hydroxide (81.0 g., 2.01 mole) in water (3 l.) and the mixture was heated to 75° C. The mixture then was cooled to 40° C., filtered, and the insoluble precipitate washed with water and dried. The material was triturated under refluxing absolute ethanol (6.0 l.) and the mixture was filtered. The filtrate was evaporated to dryness to yield the title compound, 180.0 g. (62%), m.p. 224°-228° C.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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